Fosfestrol Sodium
Overview
Description
Fosfestrol Sodium, also known as diethylstilbestrol diphosphate, is a synthetic non-steroidal estrogen. It is primarily used in the treatment of prostate cancer in men. This compound acts as a prodrug of diethylstilbestrol, an estrogen medication that has been in use since the mid-20th century .
Preparation Methods
Fosfestrol Sodium is synthesized through a series of chemical reactions involving diethylstilbestrol and phosphoric acid. The synthetic route typically involves the esterification of diethylstilbestrol with phosphoric acid to form the diphosphate ester. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Fosfestrol Sodium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fosfestrol Sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of estrogenic activity and the development of new synthetic estrogens.
Biology: It is used to study the effects of estrogens on cellular processes and gene expression.
Medicine: It is used in the treatment of prostate cancer and has been investigated for its potential use in the treatment of other hormone-dependent cancers.
Mechanism of Action
Fosfestrol Sodium exerts its effects by acting as an agonist of the estrogen receptor. It binds to estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. This results in the inhibition of testosterone production and the suppression of prostate cancer cell growth. The molecular targets and pathways involved include the estrogen receptor, the androgen receptor, and various signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Fosfestrol Sodium is similar to other synthetic estrogens, such as diethylstilbestrol and ethinylestradiol. it is unique in its ability to act as a prodrug of diethylstilbestrol, providing a sustained release of the active compound. This makes it particularly effective in the treatment of prostate cancer. Other similar compounds include:
Diethylstilbestrol: A synthetic non-steroidal estrogen used in the treatment of menopausal and postmenopausal disorders.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives and hormone replacement therapy
Properties
IUPAC Name |
tetrasodium;[4-[(E)-4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b18-17+;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZAXRQNRRXUMY-MJCKVQKWSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)([O-])[O-])/C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Na4O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4719-75-9, 23519-26-8 | |
Record name | Fosfestrol tetrasodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004719759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stilbestrol diphosphate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023519268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrasodium (E)-4,4'-(1,2-diethylethylene)diphenyl bis(phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSFESTROL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9I1882VSD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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